4-Nitro-2-picoline N-oxide
CAS No.: 5470-66-6
Cat. No.: VC20760666
Molecular Formula: C6H6N2O3
Molecular Weight: 154.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5470-66-6 |
---|---|
Molecular Formula | C6H6N2O3 |
Molecular Weight | 154.12 g/mol |
IUPAC Name | 2-methyl-4-nitro-1-oxidopyridin-1-ium |
Standard InChI | InChI=1S/C6H6N2O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 |
Standard InChI Key | FTTIAVRPJGCXAC-UHFFFAOYSA-N |
SMILES | CC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] |
Canonical SMILES | CC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] |
Chemical Identity and Properties
Basic Information
4-Nitro-2-picoline N-oxide is an organic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol. It is registered under CAS number 5470-66-6 and EINECS number 628-037-3. The compound contains a pyridine ring with a methyl group at the 2-position, a nitro group at the 4-position, and an N-oxide functionality . This structural arrangement contributes to its unique chemical behavior and applications in organic synthesis.
Physical Properties
4-Nitro-2-picoline N-oxide exhibits distinctive physical characteristics that are important for its handling, storage, and application in laboratory settings. The compound appears as a yellow to light orange powder at room temperature. Based on available data, its physical properties are summarized in the following table:
Property | Value |
---|---|
Melting point | 155-159 °C (literature) |
Boiling point | 277.46 °C (estimated) |
Density | 1.4564 g/cm³ (estimated) |
Refractive index | 1.5100 (estimated) |
Maximum absorption (λmax) | 333 nm (in ethanol) |
Solubility | Soluble in DMSO and methanol |
Recommended storage | Inert atmosphere, room temperature |
Form | Powder |
Color | Yellow to light orange |
These physical parameters provide essential information for researchers working with this compound in various chemical applications . The solubility profile indicates compatibility with common organic solvents, facilitating its use in solution-phase chemistry.
Structural Identification
The structural identification of 4-Nitro-2-picoline N-oxide can be represented through various chemical identifiers that enable precise communication in scientific literature. The following table presents the key structural identifiers for this compound:
Identifier | Value |
---|---|
InChI | InChI=1S/C6H6N2O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 |
InChIKey | FTTIAVRPJGCXAC-UHFFFAOYSA-N |
SMILES | C1(C)N+=CC=C(N+=O)C=1 |
pKa | -1.18±0.10 (Predicted) |
BRN | 135501 |
These identifiers are critical for unambiguous compound identification in chemical databases and scientific publications . The predicted pKa value suggests strong acidic character, which influences its reactivity in various chemical transformations.
Crystal Structure Analysis
Molecular Conformation
The molecular structure of 4-Nitro-2-picoline N-oxide exhibits perfect planarity, with all atoms positioned on a crystallographic symmetry plane. This planar conformation is significant as it provides insights into the electronic distribution and potential reactivity of the molecule. The planarity is consistent with the aromatic character of the pyridine ring and the conjugation between the ring, the nitro group, and the N-oxide functionality .
Crystal Packing Arrangement
The crystal structure reveals a fascinating packing arrangement characterized by two-dimensional supramolecular aggregates. These molecular sheets extend parallel to the crystallographic ab-plane, with individual molecules connected through C—H···O hydrogen bonding interactions. These hydrogen bonds involve ring H atoms and oxygen atoms from both the N-oxide and nitro groups, with specific parameters of C—H···O N-oxide (2.29 Å, 169°) and C—H···O nitro (2.36 Å, 173°) . The three-dimensional crystal structure is stabilized by van der Waals forces along the stacking axis of these molecular sheets, as no other significant intermolecular interactions are observed.
Synthesis Methods
Continuous Flow Synthesis
Recent advancements in synthetic methodology have explored continuous flow processes for preparing similar nitrated pyridine compounds. For instance, a two-step continuous flow synthesis has been developed for 4-nitropyridine, involving the nitration of pyridine N-oxide with HNO₃ and H₂SO₄ to produce 4-nitropyridine N-oxide, followed by reaction with PCl₃ . This methodology significantly reduces the accumulation of potentially explosive nitration products, enhancing safety during scale-up operations. A similar approach could potentially be adapted for the synthesis of 4-Nitro-2-picoline N-oxide, starting from 2-picoline N-oxide instead of pyridine N-oxide.
Synthetic Challenges and Solutions
The nitration of pyridine N-oxides presents specific challenges due to the high energy content of nitrated intermediates. The continuous flow methodology addresses these challenges by minimizing the accumulation of these energetic compounds. When applied to the synthesis of 4-nitropyridine, this approach achieved a throughput of 0.716 kg product per day with 83% yield and high selectivity . These principles could potentially be transferred to the synthesis of 4-Nitro-2-picoline N-oxide to achieve similar improvements in safety and efficiency.
Structural Comparison with Related Compounds
Comparison with Pyridine N-oxides
The structural features of 4-Nitro-2-picoline N-oxide can be better understood through comparison with related pyridine N-oxide compounds. Studies on pyridine N-oxides and their derivatives have shown that these compounds typically exhibit planar structures with sp² hybridization of nitrogen and carbon atoms in the ring . The semipolar N→O bond is a characteristic feature of these compounds, with electronic distribution influenced by substituents on the pyridine ring.
Substituent Effects
The presence of substituents on the pyridine ring significantly affects the electronic properties and molecular geometry of pyridine N-oxides. Research on 4-methylpyridine-N-oxide has demonstrated that electron-donating substituents like methyl groups can influence bond lengths and angles within the molecule. Specifically, the presence of an electron-donating CH₃ substituent leads to a decrease in the ipso-angle and an increase in the N→O bond length compared to unsubstituted pyridine N-oxide . By extension, the nitro group in 4-Nitro-2-picoline N-oxide likely exerts its own electronic effects due to its electron-withdrawing nature, potentially counterbalancing some effects of the electron-donating methyl group.
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